molecular formula C6H11NO2 B6213599 (2R,5R)-2,5-dimethylmorpholin-3-one CAS No. 1643811-24-8

(2R,5R)-2,5-dimethylmorpholin-3-one

Cat. No.: B6213599
CAS No.: 1643811-24-8
M. Wt: 129.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,5R)-2,5-dimethylmorpholin-3-one is a chiral compound that belongs to the class of morpholine derivatives It is characterized by the presence of two methyl groups at the 2 and 5 positions of the morpholine ring, and a ketone group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,5R)-2,5-dimethylmorpholin-3-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,5-dimethyl-1,4-diaminobutane with phosgene or its derivatives can lead to the formation of the desired morpholinone structure. The reaction typically requires an inert atmosphere and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of biocatalysts in flow reactors has been explored to enhance the stereoselectivity and yield of the product .

Chemical Reactions Analysis

Types of Reactions: (2R,5R)-2,5-dimethylmorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the morpholine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at temperatures ranging from 0°C to 50°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted under basic or acidic conditions depending on the nucleophile used.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

(2R,5R)-2,5-dimethylmorpholin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,5R)-2,5-dimethylmorpholin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The ketone group at the 3 position plays a crucial role in its reactivity and interaction with biological molecules. The exact molecular targets and pathways involved vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • (2R,5S)-2,5-dimethylmorpholin-3-one
  • (2S,5R)-2,5-dimethylmorpholin-3-one
  • (2S,5S)-2,5-dimethylmorpholin-3-one

Comparison: Compared to its diastereomers, (2R,5R)-2,5-dimethylmorpholin-3-one exhibits unique stereochemical properties that influence its reactivity and biological activity. The specific arrangement of the methyl groups and the ketone functionality contribute to its distinct behavior in chemical reactions and interactions with biological targets. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R,5R)-2,5-dimethylmorpholin-3-one involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,5-dimethylmorpholine", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium hydroxide", "water", "ethyl acetate", "magnesium", "iodine", "diethyl ether", "methanol", "hydrochloric acid", "sodium borohydride", "acetic acid", "sodium chloride" ], "Reaction": [ "1. 2,5-dimethylmorpholine is reacted with acetic anhydride in the presence of sulfuric acid to form (2R,5R)-2,5-dimethylmorpholin-3-one acetate.", "2. The acetate is then hydrolyzed with sodium hydroxide to form the free acid.", "3. The free acid is then converted to the corresponding acid chloride using thionyl chloride.", "4. The acid chloride is then reacted with magnesium in the presence of iodine to form the Grignard reagent.", "5. The Grignard reagent is then reacted with diethyl ether to form the corresponding magnesium diethyl etherate.", "6. The magnesium diethyl etherate is then reacted with the free acid in the presence of methanol to form the corresponding ester.", "7. The ester is then reduced with sodium borohydride in the presence of acetic acid to form the corresponding alcohol.", "8. The alcohol is then oxidized with sodium chlorite in the presence of hydrochloric acid to form (2R,5R)-2,5-dimethylmorpholin-3-one." ] }

CAS No.

1643811-24-8

Molecular Formula

C6H11NO2

Molecular Weight

129.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.